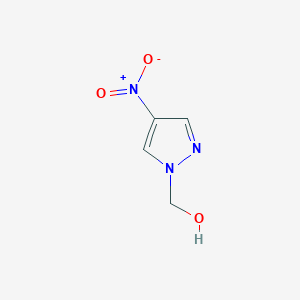

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

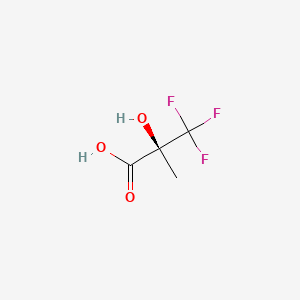

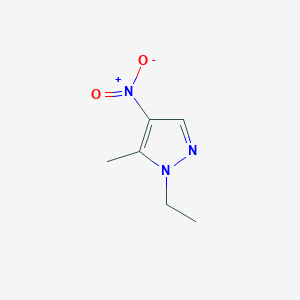

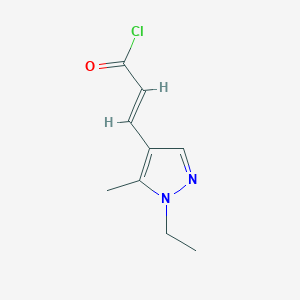

The compound "3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde" is a derivative of 1,2,4-oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the benzaldehyde group suggests potential for further chemical modifications and applications in various chemical reactions.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives can be achieved through various methods. For instance, the diazeniumdiolation of benzyl cyanide can lead to the formation of 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole derivatives, which can be further modified to produce Schiff bases or dimethylamino analogues . Another approach involves the thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one with 1,1'-carbonyldiimidazole (CDI) to yield 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, demonstrating the versatility of 1,2,4-oxadiazole chemistry . Additionally, a novel one-pot, four-component condensation reaction has been developed to synthesize 2,5-disubstituted 1,3,4-oxadiazole derivatives, providing an efficient and alternative method for the synthesis of these compounds .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. Theoretical calculations have been used to demonstrate the stability of these compounds and the predominance of certain tautomers over others . The structure of these compounds can be confirmed through spectroscopic methods such as NMR spectroscopy .

Chemical Reactions Analysis

1,2,4-oxadiazole derivatives can undergo various chemical reactions. For example, when heated with benzyl alcohol, 3-aryl-5-methyl-1,2,4-oxadiazoles can yield aryl nitrile, benzyl acetate, and benzaldehyde, among other products . The reactivity of these compounds with benzylamine has also been studied, showing that the amine reacts faster in the presence of both the alcohol and the amine . These reactions demonstrate the reactivity of the methyl group in the oxadiazole ring and its potential for exchange with protons from benzyl alcohol .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. These compounds exhibit pronounced acid/base stability, which is an important characteristic for their potential applications . The stability and reactivity of these compounds can be further explored through their reactions with various reagents, as demonstrated by the synthesis of novel 5-(1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thiones . Additionally, the antioxidant activities of certain 1,3,4-oxadiazole derivatives have been evaluated, indicating their potential as biological antioxidants .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has shown that compounds incorporating the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives synthesized for this purpose have demonstrated effectiveness against a range of bacterial and fungal species. The structural modification of these compounds, such as the introduction of a styryl moiety, has been found to marginally increase their biological activity, offering better antibacterial than antifungal effects (Gupta, Kashaw, Jatav, & Mishra, 2008). Furthermore, Schiff base compounds prepared from reactions involving oxadiazole and benzaldehyde derivatives showed positive antibacterial activities, especially against gram-positive bacteria (Kakanejadifard et al., 2013).

Corrosion Inhibition

1,3,4-Oxadiazole derivatives also find application in corrosion inhibition, particularly for protecting metal surfaces in acidic environments. The compounds have shown to form protective layers on mild steel, significantly increasing its resistance to corrosion. The adsorption characteristics of these inhibitors suggest a combination of physical and chemical adsorption mechanisms on the metal surface (Ammal, Prajila, & Joseph, 2018).

Material Science

In material science, the synthesis and optical studies of metal complexes incorporating oxadiazole derivatives have been explored. These complexes exhibit unique geometrical structures and optical properties, highlighting their potential in applications ranging from photoluminescent materials to sensors (Mekkey, Mal, & Kadhim, 2020). Additionally, novel compounds containing oxadiazole fluorophores have demonstrated promising photoluminescent properties, offering potential applications in the development of new luminescent materials (Han, Wang, Zhang, & Zhu, 2010).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-11-10(12-14-7)9-4-2-3-8(5-9)6-13/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKHVFDHZRFETL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=CC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427624 |

Source

|

| Record name | 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

852180-68-8 |

Source

|

| Record name | 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852180-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl imidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B1310921.png)

![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1310924.png)